molecular formula C7H15FO B3052376 Heptanol, 7-fluoro- CAS No. 408-16-2

Heptanol, 7-fluoro-

Cat. No. B3052376
CAS RN: 408-16-2
M. Wt: 134.19 g/mol
InChI Key: BZIZKLZGQRAKFR-UHFFFAOYSA-N
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Description

Heptanol, 7-fluoro-, also known as 7-Fluoro-1-heptanol or 7-fluoroheptan-1-ol, is an organic compound with the chemical formula C7H15FO . It is a colorless liquid with a special smell .


Synthesis Analysis

7-Fluoroheptan-1-ol is synthesized by reacting 1-heptanol with sodium fluohydride (NaHF2) under appropriate temperature and reaction time, using a suitable reaction solvent . It is a critical intermediate in the synthesis of various chemicals, such as agrochemicals, pharmaceuticals, and specialty chemicals .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-1-heptanol is C7H15FO . It has an average mass of 134.192 Da and a monoisotopic mass of 134.110687 Da .


Chemical Reactions Analysis

7-Fluoroheptan-1-ol is highly reactive and can undergo various chemical reactions, such as oxidation, reduction, esterification, and etherification . It is also used as a building block in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

7-Fluoroheptan-1-ol is a colorless liquid with a special smell . It has a molecular weight of 134.19 g/mol. Other physical and chemical properties such as boiling point, melting point, density, etc., are not explicitly mentioned in the search results.

Safety and Hazards

7-Fluoroheptan-1-ol is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to keep away from heat/sparks/open flames/hot surfaces . It is also advised to wear protective gloves, protective clothing, and eye protection .

Future Directions

7-Fluoroheptan-1-ol has been gaining popularity in the chemical industry due to its unique properties and diverse applications . It has potential uses in the production of agrochemicals, pharmaceuticals, specialty chemicals, flavors and fragrances, dyes, and resins .

properties

IUPAC Name

7-fluoroheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIZKLZGQRAKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193787
Record name Heptanol, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanol, 7-fluoro-

CAS RN

408-16-2
Record name Heptanol, 7-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanol, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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